Cangrelor Impurity 1
CAS No.: 1054332-15-8
Cat. No.: VC0194473
Molecular Formula: C19H25F3N7O5PS2
Molecular Weight: 583.55
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1054332-15-8 |
|---|---|
| Molecular Formula | C19H25F3N7O5PS2 |
| Molecular Weight | 583.55 |
Introduction
Chemical Identity and Properties
Cangrelor Impurity 1 is identified by its chemical name (2R, 3R, 4S, 5R)-2-(6-Amino-2-((3, 3, 3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3, 4-diol . This compound represents a structural variant of the parent drug cangrelor, which is a P2Y12 platelet receptor antagonist used in percutaneous coronary intervention to reduce thrombotic cardiovascular events.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 163706-51-2 | |
| Molecular Formula | C13H16F3N5O4S | |
| Molecular Weight | 395.36 | |
| Physical State | Solid | |
| Structure Type | Purine derivative |
The chemical structure of Cangrelor Impurity 1 features a purine ring system with a trifluoropropylthio substituent at the 2-position and an amino group at the 6-position. The molecule also contains a tetrahydrofuran moiety with hydroxyl groups at the 3 and 4 positions and a hydroxymethyl group at the 5 position .
Formation and Origin
Cangrelor Impurity 1 is primarily a byproduct formed during the synthesis of cangrelor and plays an important role in quality control and regulatory compliance in pharmaceutical manufacturing. Understanding its formation pathways is crucial for controlling its levels during production processes.
Synthesis-Related Formation
The formation of Cangrelor Impurity 1 can occur through several reaction pathways during cangrelor synthesis:
-
Incomplete reactions during nucleophilic substitution steps
-
Side reactions involving the trifluoropropylthio group
-
Decomposition of intermediates under certain reaction conditions
During the laboratory optimization of cangrelor precursors, several process-related impurities have been identified. The impurities can be effectively removed via recrystallization in post-processing steps .
Degradation Pathways
A complete degradation study performed on cangrelor drug substance according to ICH guidelines revealed that cangrelor is particularly sensitive to acidic, basic, and oxidative conditions . These conditions can lead to the formation of degradation products including Cangrelor Impurity 1. The drug substance remained relatively stable under thermal and photolytic stress conditions .
Analytical Methods for Detection and Quantification
The accurate detection and quantification of Cangrelor Impurity 1 are essential for ensuring the quality and safety of pharmaceutical formulations containing cangrelor.
High-Performance Liquid Chromatography (HPLC)
HPLC is the predominant method for separating and quantifying Cangrelor Impurity 1. The FDA's evaluation of cangrelor formulations includes HPLC methods for assay and impurity determination .
Table 2: HPLC Parameters for Cangrelor Impurity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Method Type | Reverse-phase HPLC | |
| Detection | UV detection | |
| Impurity Limit | Individual impurities typically <0.5% | |
| Total Impurities | Combined impurities <1.5% |
The assay and content uniformity for cangrelor are determined using HPLC techniques, with calculations based on the measured amount per vial divided by the label claim .
Advanced Characterization Techniques
For structural characterization of Cangrelor Impurity 1 and other degradation products, more sophisticated analytical approaches are employed:
-
LC/QTOF/MS/MS analysis for precise structural elucidation
-
NMR studies for comprehensive structural characterization
-
High-resolution mass spectrometry (HRMS) for molecular formula confirmation
These techniques are essential for fully characterizing impurities in cangrelor formulations and ensuring accurate identification .
| Impurity Category | Threshold | Reference |
|---|---|---|
| Individual specified impurity | Typically <0.5% by weight | |
| Total combined impurities (A-E) | <1.5% by weight | |
| Lower acceptable thresholds | <1.0% by weight |
These specifications are crucial for ensuring the safety, efficacy, and stability of cangrelor formulations.
Manufacturing Process Controls
To maintain impurity levels within acceptable limits, several control strategies are implemented during manufacturing:
-
Optimized reaction conditions (pH between 7.0 and 9.5)
-
Controlled moisture levels (<2.0% by weight)
-
Appropriate solvent selection and purification steps
These controls help ensure that the final cangrelor product meets stringent purity requirements with impurity levels maintained below regulatory thresholds .
Pharmaceutical Significance
Quality Control Implications
The identification and control of Cangrelor Impurity 1 are crucial aspects of pharmaceutical quality control. Regulatory bodies require stringent controls on impurities to ensure drug safety. The accurate characterization and quantification of this impurity help manufacturers comply with these regulations.
Stability Considerations
Understanding the degradation pathways of cangrelor, including the formation of impurities like Cangrelor Impurity 1, informs stability studies that assess how formulations behave over time under various conditions. This knowledge is essential for determining appropriate storage conditions and shelf-life for cangrelor formulations.
Research Applications
Beyond its significance in pharmaceutical quality control, Cangrelor Impurity 1 has valuable applications in research contexts.
Analytical Method Development
Clinical Context
Cangrelor's clinical applications highlight the importance of monitoring impurities like Cangrelor Impurity 1. In clinical trials, cangrelor has demonstrated significant benefits in preventing major adverse cardiovascular events compared to traditional therapies.
Therapeutic Role of Parent Compound
Cangrelor is primarily used as an antiplatelet agent in patients undergoing percutaneous coronary intervention to lower the risk of blood clots and heart attack . The drug works as a P2Y12 platelet inhibitor, preventing platelet aggregation and reducing thrombotic events.
Future Research Directions
Ongoing research in pharmaceutical impurities continues to enhance our understanding of compounds like Cangrelor Impurity 1.
Advanced Analytical Techniques
The development of more sensitive and selective analytical techniques will improve the detection and characterization of impurities at increasingly lower levels. This advancement will support more stringent quality control measures and enhance drug safety.
Process Optimization Strategies
Future research may focus on optimizing manufacturing processes to minimize the formation of Cangrelor Impurity 1 and other impurities. This includes exploring alternative synthetic routes, catalysts, and reaction conditions that produce fewer impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume